molecular formula C18H23N3O2S B4767415 N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea

Cat. No. B4767415
M. Wt: 345.5 g/mol
InChI Key: VPTXYPFEEUHZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea, also known as KU-32, is a small molecule compound that has shown potential in scientific research for its ability to inhibit the activity of heat shock protein 70 (Hsp70). Hsp70 is a chaperone protein that plays a critical role in the folding and stabilization of many cellular proteins, including those involved in cancer progression and neurodegenerative diseases. The inhibition of Hsp70 by KU-32 has been shown to have potential therapeutic benefits in a variety of disease models.

Mechanism of Action

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea works by inhibiting the activity of Hsp70, a chaperone protein that plays a critical role in the folding and stabilization of many cellular proteins. By inhibiting Hsp70, this compound disrupts the proper folding and stabilization of proteins involved in cancer progression and neurodegenerative diseases. This leads to the inhibition of cancer cell growth and the reduction of toxic protein accumulation in neurodegenerative disease models.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These effects are believed to be due to the inhibition of Hsp70 by this compound, which disrupts the proper folding and stabilization of proteins involved in cancer progression and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea for lab experiments is its high purity and yield, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be produced in large quantities, making it a cost-effective compound for scientific research. However, one limitation of this compound is its specificity for Hsp70, which may limit its potential therapeutic applications in some disease models.

Future Directions

There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea in scientific research. One potential direction is the investigation of the effects of this compound on other chaperone proteins, which may have implications for the treatment of diseases beyond cancer and neurodegenerative diseases. Another potential direction is the development of more potent and specific inhibitors of Hsp70, which may have greater therapeutic potential. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, may enhance its anti-cancer activity and improve treatment outcomes.

Scientific Research Applications

N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been extensively studied in scientific research for its potential therapeutic benefits in a variety of disease models. Studies have shown that this compound has potent anti-cancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-methyl-2-oxochromen-7-yl)-3-(2-piperidin-1-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-11-17(22)23-16-12-14(5-6-15(13)16)20-18(24)19-7-10-21-8-3-2-4-9-21/h5-6,11-12H,2-4,7-10H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTXYPFEEUHZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NCCN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea
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N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-[2-(1-piperidinyl)ethyl]thiourea

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